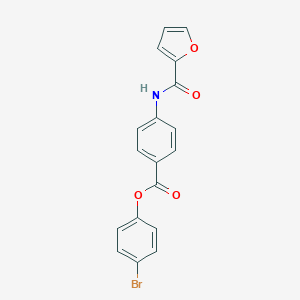

4-Bromophenyl 4-(2-furoylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12BrNO4 |

|---|---|

Molecular Weight |

386.2 g/mol |

IUPAC Name |

(4-bromophenyl) 4-(furan-2-carbonylamino)benzoate |

InChI |

InChI=1S/C18H12BrNO4/c19-13-5-9-15(10-6-13)24-18(22)12-3-7-14(8-4-12)20-17(21)16-2-1-11-23-16/h1-11H,(H,20,21) |

InChI Key |

PTHRXYNTSJSKEP-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenyl 4 2 Furoylamino Benzoate

Strategic Design of Precursors and Retrosynthetic Analysis

The retrosynthetic analysis of 4-Bromophenyl 4-(2-furoylamino)benzoate reveals a logical disconnection at the ester linkage, identifying 4-(2-furoylamino)benzoic acid and 4-bromophenol (B116583) as the primary precursors. This approach simplifies the synthesis into two main stages: the formation of the amide bond to create the furoylamino benzoic acid intermediate, followed by the esterification with 4-bromophenol.

A key precursor, 4-(2-furoylamino)benzoic acid, can be synthesized through the amidation of 4-aminobenzoic acid with furoyl chloride. Furoyl chloride is readily prepared from furan-2-carboxylic acid using a standard chlorinating agent like thionyl chloride. The second precursor, 4-bromophenol, is a commercially available starting material.

Optimized Esterification Protocols for Benzoate (B1203000) Formation

The formation of the benzoate ester from 4-(2-furoylamino)benzoic acid and 4-bromophenol is a critical step. Several established esterification protocols can be optimized for this transformation.

Schotten-Baumann Reaction: A classical and effective method involves the conversion of 4-(2-furoylamino)benzoic acid to its more reactive acyl chloride derivative, 4-(2-furoylamino)benzoyl chloride, using a reagent such as thionyl chloride. prepchem.comgoogle.com The subsequent reaction of this acyl chloride with 4-bromophenol in the presence of a base, typically aqueous sodium hydroxide (B78521), yields the desired ester, this compound. youtube.comijrpr.com This method is often high-yielding and proceeds under relatively mild conditions.

Steglich Esterification: This method offers a milder alternative to the Schotten-Baumann reaction, avoiding the need for an acyl chloride intermediate. organic-chemistry.orgnih.gov The reaction directly couples the carboxylic acid and the phenol (B47542) using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This protocol is particularly advantageous for substrates that may be sensitive to the more forcing conditions of acyl chloride formation. organic-chemistry.orgnih.gov

Mitsunobu Reaction: For sterically hindered substrates or when mild, neutral conditions are paramount, the Mitsunobu reaction presents a powerful option. organic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. organic-chemistry.orgnih.gov This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, though this is not a factor for the achiral 4-bromophenol. organic-chemistry.org

| Esterification Protocol | Reagents | Key Features |

| Schotten-Baumann | Thionyl chloride, Sodium hydroxide | High-yielding, uses reactive acyl chloride. youtube.comijrpr.com |

| Steglich Esterification | DCC or DIC, DMAP | Mild conditions, avoids acyl chloride. organic-chemistry.orgnih.gov |

| Mitsunobu Reaction | PPh3, DEAD or DIAD | Very mild, neutral conditions. organic-chemistry.orgnih.gov |

Advanced Amidation Approaches for Furoylamino Linkage Construction

The construction of the furoylamino linkage is a crucial step in the synthesis of the 4-(2-furoylamino)benzoic acid precursor. Modern amidation methods offer efficient and high-yielding routes.

A highly effective approach involves the reaction of furoyl chloride with 4-aminobenzoic acid. A documented procedure for a similar transformation, the synthesis of N-(4-bromophenyl)furan-2-carboxamide, involves reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) in dichloromethane (B109758), achieving an excellent yield of 94%. nih.govmdpi.com This methodology can be directly adapted by substituting 4-bromoaniline with 4-aminobenzoic acid to produce 4-(2-furoylamino)benzoic acid. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion. mdpi.com

Modern Catalytic Methods in Bromophenyl Derivatization

While the primary synthetic strategy focuses on incorporating the pre-functionalized 4-bromophenol, modern catalytic methods offer alternative pathways for the derivatization of the bromophenyl group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govmdpi.com For instance, if a different aryl or heteroaryl group were desired at the 4-position of the phenyl ring, a Suzuki-Miyaura coupling could be employed starting from a suitable boronic acid and an appropriate halogenated precursor. researchgate.netresearchgate.netmdpi.com

Furthermore, palladium-catalyzed carbonylation reactions can introduce carbonyl groups. nih.govnih.govresearchgate.net For example, a palladium catalyst could potentially be used to carbonylate an aryl halide precursor in the presence of 4-bromophenol to form the ester linkage directly, though this would be a more complex, one-pot transformation.

Exploration of Parallel Synthesis and High-Throughput Techniques for Analog Generation

The core structure of this compound lends itself to the generation of a library of analogs through parallel synthesis and high-throughput techniques. By varying the substituents on both the furoyl and the phenyl portions of the molecule, a diverse set of compounds can be rapidly synthesized.

For instance, a library of amides can be created by reacting a series of substituted furoyl chlorides with a panel of aminobenzoic acids. Similarly, a collection of esters can be generated by reacting a single activated benzoic acid derivative with an array of substituted phenols. The use of robotic liquid handlers and automated purification systems can significantly accelerate this process, enabling the production and screening of a large number of compounds for structure-activity relationship (SAR) studies. bjmu.edu.cn

Microwave-Assisted Synthetic Approaches for Efficient Bond Formation

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govfrontiersin.org Both the amidation and esterification steps in the synthesis of this compound can be significantly enhanced through the use of microwave irradiation.

Despite a comprehensive search for scientific literature and spectral data, no published experimental characterization for the specific compound This compound could be located.

Detailed spectroscopic and crystallographic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Single-Crystal X-ray Diffraction studies, is not available in the public domain for this molecule.

As the request requires a thorough and scientifically accurate article based on detailed research findings, and no such findings for "this compound" exist in accessible databases and scientific journals, it is not possible to generate the requested content. The creation of such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Information is available for related precursor fragments, such as N-(4-bromophenyl)furan-2-carboxamide and 4-bromophenyl benzoate, but not for the final ester product specified.

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Bromophenyl 4 2 Furoylamino Benzoate

Single-Crystal X-ray Diffraction Studies

Analysis of Intramolecular Torsion and Dihedral Angles

The planarity and relative orientation of the different ring systems and the amide linkage are defined by specific torsion and dihedral angles. For instance, the dihedral angle between the benzoate (B1203000) and the 4-bromophenyl rings, as well as the torsion angles involving the amide and ester groups, are critical parameters for understanding the molecule's three-dimensional shape. These values are calculated directly from the atomic coordinates determined by X-ray crystallography.

Identification and Characterization of Intermolecular Interactions

In the solid state, molecules interact through various non-covalent forces that dictate the crystal's stability and properties. A crystallographic study would be necessary to identify and characterize potential interactions such as:

N–H···O hydrogen bonds , likely forming between the amide N–H group and a carbonyl oxygen (either from the ester or the furoyl group).

C–H···O interactions , involving aromatic or furan (B31954) C–H groups and oxygen acceptors.

π-π stacking , which could occur between the aromatic rings.

Halogen bonding , where the bromine atom acts as an electrophilic region and interacts with a nucleophile.

The precise geometry (distances and angles) of these interactions would need to be analyzed from the crystal structure.

Investigation of Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for a molecule of this nature. Different polymorphs would exhibit distinct crystal structures and physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice (solvates). Investigating these phenomena would require extensive experimental screening and characterization, typically using techniques like powder X-ray diffraction and thermal analysis. No such studies have been reported for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a standard technique used to confirm the phase purity of a crystalline bulk sample and to identify its specific crystalline form. A PXRD pattern, which is a fingerprint of the crystalline solid, has not been published for 4-Bromophenyl 4-(2-furoylamino)benzoate. This information would be crucial for quality control and for comparing different batches or crystalline forms of the material.

Advanced Computational and Theoretical Investigations of 4 Bromophenyl 4 2 Furoylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization is achieved by solving the Schrödinger equation within the DFT framework, typically using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. For 4-Bromophenyl 4-(2-furoylamino)benzoate, this analysis would reveal the relative orientation of the bromophenyl, benzoate (B1203000), and furoyl moieties.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which is fundamental to predicting the molecule's absorption spectrum (UV-Vis). The calculations can identify the specific electronic transitions (e.g., from the highest occupied molecular orbital, HOMO, to the lowest unoccupied molecular orbital, LUMO) that are responsible for the absorption bands.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps

The HOMO and LUMO are key molecular orbitals involved in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Prediction of Spectroscopic Parameters (e.g., Calculated NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which can be compared with experimental data to identify characteristic functional group vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. As mentioned, TD-DFT provides a theoretical UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the behavior of the molecule over time at a given temperature. By simulating the movements of the atoms, MD can explore the different conformations the molecule can adopt and their relative stabilities. For this compound, MD simulations would be valuable for understanding the flexibility of the ester and amide linkages and the rotational freedom of the aromatic rings in a solvated environment.

Analysis of Electron Density Distribution and Charge Transfer Characteristics (e.g., Mulliken Population Analysis)

Understanding how charge is distributed across a molecule is crucial for predicting its electrostatic interactions and reactivity. Mulliken population analysis is one method to assign partial charges to each atom in the molecule based on the calculated electronic wavefunction. This analysis can identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within this compound, providing a map of its potential reactivity. This information is also vital for understanding intermolecular interactions, such as hydrogen bonding and stacking, which influence the material's bulk properties.

Computational Design Principles for Modulated Properties

The chemical structure of this compound offers multiple avenues for computational design to modulate its physicochemical properties. Density Functional Theory (DFT) is a primary tool for these explorations, allowing for the prediction of how structural modifications influence electronic and photophysical characteristics. mdpi.comresearchgate.net

Key Design Strategies:

Substitution Effects: The strategic placement of electron-donating or electron-withdrawing groups on the phenyl, benzoate, or furan (B31954) rings can systematically alter the molecule's properties. For instance, computational studies on similar benzoate esters demonstrate that such modifications can tune charge transfer characteristics, which are crucial for applications in materials science like organic light-emitting diodes (OLEDs). researchgate.net

Hypothetical DFT Data for Modulated Derivatives:

The following table illustrates the type of data that computational design studies could generate to predict the effects of substitutions on the electronic properties of this compound.

| Derivative (Modification on Phenyl Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Effect |

| Unsubstituted (H) | -6.5 | -1.8 | 4.7 | Baseline |

| Nitro (-NO₂) | -7.0 | -2.5 | 4.5 | Increased electron-accepting character |

| Methoxy (B1213986) (-OCH₃) | -6.1 | -1.5 | 4.6 | Increased electron-donating character |

Note: This table is illustrative and contains hypothetical data based on general principles of computational chemistry.

Theoretical Studies of Tautomeric Equilibria

The furoylamino moiety, an N-acylamine, presents the possibility of amide-imidol tautomerism. Tautomers are structural isomers that readily interconvert, and their relative stability can significantly influence a molecule's chemical behavior. nih.gov

Amide Form (Keto): -C(=O)-NH-

Imidol Form (Enol): -C(OH)=N-

Theoretical calculations, typically using DFT or higher-level ab initio methods, are essential for investigating this equilibrium because the minor tautomer is often present in concentrations too low to be detected by standard experimental techniques. nih.govnih.gov

Computational Approach:

Geometry Optimization: The structures of both the amide and imidol tautomers would be computationally optimized to find their lowest energy conformations. researchgate.net

Energy Calculation: The relative electronic energies and Gibbs free energies of the optimized tautomers are calculated. In similar N-acyl systems, the amide form is generally found to be significantly more stable. nih.gov

Transition State Search: To determine the kinetic barrier for interconversion, a transition state search is performed. Studies on related compounds have shown that the direct proton transfer has a high energy barrier, but this can be lowered in the presence of solvent molecules like water that can mediate the transfer. researchgate.net

Illustrative Tautomeric Energy Profile:

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Gas-Phase Population |

| Amide | 0.00 | 0.00 | >99.9% |

| Imidol | +12.5 | +11.8 | <0.1% |

Note: This table contains hypothetical data based on typical findings for amide-imidol tautomerism in similar molecules. The amide form is expected to be the overwhelmingly predominant species.

Computational Modeling of Potential Molecular Interactions

To understand how this compound might interact with other molecules, such as a protein receptor, computational modeling techniques like molecular docking are employed. wikipedia.orgdntb.gov.ua The goal of these studies is to predict the preferred binding orientation of the ligand within a receptor's binding site, providing structural insights without making explicit claims of biological activity. wikipedia.orgvajdalab.org

Molecular Docking Principles:

Molecular docking software (e.g., AutoDock, Glide) systematically samples numerous positions and orientations (poses) of the flexible ligand within a rigid or partially flexible receptor binding pocket. wikipedia.orgnih.gov Each pose is evaluated using a scoring function that estimates the binding affinity based on factors like shape complementarity and intermolecular forces. nih.gov

Analysis of Intermolecular Forces:

Following docking, the predicted binding pose can be analyzed to identify the specific non-covalent interactions that stabilize the complex. For this compound, these could include:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens (amide and ester) and the furan oxygen can act as acceptors.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic phenyl and furan rings can engage in stacking interactions with aromatic residues in a binding site.

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable interactions with hydrophobic pockets.

Example of a Docking Interaction Analysis:

A hypothetical docking study of this compound into a protein binding site might reveal the following interactions, which can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM). scielo.br

| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residue | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | Amide N-H | Aspartate (side chain C=O) | -3.5 |

| Hydrogen Bond | Ester C=O | Serine (side chain -OH) | -2.8 |

| Halogen Bond | Bromine | Glycine (backbone C=O) | -1.5 |

| π-π Stacking | Phenyl Ring | Phenylalanine | -2.0 |

Note: This table is for illustrative purposes. The specific interactions and their energies are entirely dependent on the structure of the binding site being modeled.

Electronic and Nonlinear Optical Properties of 4 Bromophenyl 4 2 Furoylamino Benzoate

Linear Optical Absorption Characteristics (UV-Vis Spectroscopy in Solution and Solid State)

No published UV-Vis absorption spectra for 4-Bromophenyl 4-(2-furoylamino)benzoate in either solution or solid state were found. This data is essential for determining the electronic transitions and the absorption maxima (λmax), which are fundamental for understanding its interaction with light and for designing NLO experiments.

Non-linear Optical (NLO) Response Studies

Second-Harmonic Generation (SHG) Potential

There is no available data on the second-harmonic generation efficiency of this compound. SHG measurements would require experimental studies on crystalline samples or poled polymer films containing the compound.

Third-Order Non-linear Optical Phenomena

Specific studies on the third-order NLO properties, such as third-harmonic generation or degenerate four-wave mixing, for this compound have not been reported.

Hyperpolarizability (β) Measurements via Hyper-Rayleigh Scattering (HRS)

No experimental values for the first hyperpolarizability (β) of this compound, typically determined using Hyper-Rayleigh Scattering, are present in the scientific literature.

Two-Photon Absorption (TPA) Cross-Section Determination

The two-photon absorption cross-section (σTPA) of this compound has not been experimentally determined or theoretically calculated in any available resource.

Structure-Property Relationships for NLO Enhancement (e.g., "Push-Pull" Chromophore Design)

A detailed analysis of the structure-property relationships for NLO enhancement in this compound is not possible without foundational experimental or theoretical data. While the molecule possesses a potential "push-pull" architecture, the efficiency of this design can only be confirmed through empirical investigation.

Further research, including synthesis, purification, and comprehensive optical characterization, is necessary to elucidate the electronic and nonlinear optical properties of this compound.

Photoluminescence and Fluorescence Properties

There is no specific data available in the provided search results regarding the photoluminescence and fluorescence properties of this compound. Studies on similar benzoate (B1203000) derivatives and compounds with Schiff base linkages suggest that the electronic properties, and by extension, the potential for luminescence, are influenced by factors such as the molecular structure, the presence of donor-acceptor groups, and the crystalline packing. For instance, research on other complex ester derivatives has detailed their synthesis and characterization, including spectroscopic data, but without focusing on their photoluminescent capabilities.

Further research, including the synthesis and specific spectroscopic analysis of this compound, would be required to determine its photoluminescence and fluorescence characteristics. Such studies would typically involve measuring emission and excitation spectra, quantum yields, and fluorescence lifetimes to fully characterize the compound's behavior in this regard.

Mechanistic Studies and Chemical Reactivity of 4 Bromophenyl 4 2 Furoylamino Benzoate

Exploration of Hydrolytic and Transesterification Pathways

The presence of both ester and amide functional groups in 4-Bromophenyl 4-(2-furoylamino)benzoate makes it susceptible to cleavage reactions under certain conditions.

Hydrolytic Pathways:

Hydrolysis of this compound can proceed via two main pathways, targeting either the ester or the amide linkage. The relative rates of these two hydrolytic processes depend on the reaction conditions (pH, temperature) and the electronic nature of the molecule.

Ester Hydrolysis: The ester bond is generally more susceptible to hydrolysis than the amide bond. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, leading to the formation of a tetrahedral intermediate which then collapses to yield 4-(2-furoylamino)benzoic acid and 4-bromophenol (B116583).

Amide Hydrolysis: Amide bonds are significantly more stable towards hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Cleavage of the amide bond requires more forcing conditions, such as prolonged heating in strong acid or base. This reaction would yield 4-aminophenyl 4-bromobenzoate (B14158574) and 2-furoic acid.

Transesterification Pathways:

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. libretexts.orgucla.edu For this compound, this reaction would involve the displacement of the 4-bromophenoxy group by another alcohol or phenol (B47542). This reaction is typically catalyzed by an acid or a base. libretexts.org The reactivity in transesterification is influenced by the electronic nature of the participating esters and alcohols. rsc.org Earth-abundant metal catalysts, such as alkali metal carbonates, have been shown to be effective for the transesterification of aryl esters with phenols. rsc.orgresearchgate.net The general mechanism under basic conditions involves the deprotonation of the incoming alcohol to form a more potent nucleophile, which then attacks the ester carbonyl.

Reactivity of the Bromine Atom in Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org The bromine atom in this compound makes it a suitable substrate for this reaction. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and bases can be employed, and the reaction conditions can often be tuned to be mild. fishersci.co.ukresearchgate.net Carbonylative Suzuki-Miyaura reactions of aryl bromides can also be achieved to synthesize biaryl ketones. nih.govacs.org

Sonogashira Coupling:

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and typically a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction provides a direct route to synthesize aryl alkynes. This compound can serve as the aryl bromide component in this transformation. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which also can act as the solvent. libretexts.org Copper-free Sonogashira couplings of aryl bromides have also been developed, for instance, in water at ambient temperatures. ucsb.edu Recent advancements have also demonstrated the use of enzymatic bromination on peptides followed by Sonogashira coupling, highlighting the versatility of this reaction. acs.org

A summary of typical conditions for these cross-coupling reactions is presented in Table 1.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | Room Temp. to 120 °C |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | Amine, DMF | Room Temp. to 65 °C |

Table 1. Typical Reaction Conditions for Cross-Coupling of Aryl Bromides.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The electronic properties of the substituents on the two phenyl rings of this compound govern the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of substitution are determined by the existing substituents. wikipedia.orglibretexts.orglibretexts.org

On the 4-Bromophenyl Ring: The ester group (-O-CO-Ar) is an ortho, para-directing but deactivating group due to the electron-withdrawing nature of the carbonyl and the electron-donating nature of the oxygen atom's lone pair. The bromine atom is also an ortho, para-director but is deactivating. Therefore, electrophilic substitution on this ring will be disfavored and, if it occurs, would be directed to the positions ortho to the oxygen atom.

On the 4-(2-furoylamino)phenyl Ring: The amide group (-NH-CO-R) is a strong activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the ring. The ester linkage attached to this ring at the para position is deactivating. The powerful activating effect of the amino group will dominate, directing incoming electrophiles to the positions ortho to the amide substituent. However, under strongly acidic conditions, the nitrogen of the amide can be protonated, converting the group into a deactivating, meta-directing group. youtube.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides but can occur if the ring is activated by strongly electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. libretexts.orglumenlearning.compressbooks.pubuomustansiriyah.edu.iq The 4-bromophenyl ring in the target molecule is not strongly activated for SNAr, as the ester group is only moderately electron-withdrawing. Therefore, forcing conditions such as high temperatures and strong nucleophiles would be required to substitute the bromine atom. ck12.org

Investigation of the Furan (B31954) Ring's Reactivity and Stability

The furan ring is an electron-rich heterocycle with a reactivity that can be compared to both enol ethers and aromatic compounds. wikipedia.org

Its stability is a key consideration, as furan rings can undergo ring-opening reactions under certain conditions. rsc.orgmdpi.com Acid-catalyzed ring-opening is a known degradation pathway for furans, often initiated by protonation of the ring oxygen. acs.org The presence of an electron-withdrawing substituent, such as the carboxamide group at the 2-position, generally increases the stability of the furan ring towards acidic conditions. pharmaguideline.com However, under harsh acidic or oxidative conditions, ring cleavage can still occur. pharmaguideline.com The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction. youtube.com Microbial degradation of furan-containing compounds often proceeds through oxidation and ring-opening pathways. nih.govnih.gov

Rearrangement Reactions and Degradation Pathways

Rearrangement Reactions:

Molecules containing a benzanilide (B160483) moiety, which is structurally related to the furoylamino-benzoate part of the target molecule, are known to undergo photochemical rearrangements, such as the photo-Fries rearrangement. rug.nlcdnsciencepub.com Upon UV irradiation, this can lead to the migration of the acyl group to the ortho and para positions of the aniline (B41778) ring. researchgate.netcdnsciencepub.com Tertiary benzanilides have also been shown to undergo a visible light-induced Mallory reaction to form phenanthridinone skeletons. rsc.org Another potential rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an N-substituted amide, a reaction that can be used to synthesize benzanilides. careerendeavour.comkyoto-u.ac.jp

Degradation Pathways:

The thermal degradation of aromatic poly(ester-amide)s has been studied, and it has been found that the ester linkages tend to cleave at lower temperatures than the more stable amide bonds. ntu.edu.twresearchgate.net For aromatic esters, degradation often occurs at temperatures above 350 °C. mdpi.com The degradation of this compound would likely initiate with the cleavage of the ester bond, followed by the degradation of the amide bond and the furan ring at higher temperatures. The furan ring itself can degrade thermally to produce various smaller molecules. wikipedia.orgyoutube.com

Design, Synthesis, and Academic Exploration of 4 Bromophenyl 4 2 Furoylamino Benzoate Derivatives and Analogs

Systematic Variation of the Bromophenyl Moiety Substituents

The 4-bromophenyl group is a key structural element that can be systematically modified to modulate the electronic properties of the entire molecule. The bromine atom itself is an interesting substituent; it is an ortho-, para-directing deactivator in electrophilic aromatic substitution, possessing both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org Its presence offers a site for further functionalization, for instance, through cross-coupling reactions.

The systematic replacement of the bromine atom with other substituents allows for a fine-tuning of the molecule's properties. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the para-position of the benzoate (B1203000) ring can significantly alter the electron density distribution across the molecule. libretexts.orgmdpi.com

As shown in Table 1, strongly deactivating groups like nitro (-NO₂) or cyano (-CN) would increase the electrophilicity of the ester carbonyl carbon, potentially making the ester bond more susceptible to nucleophilic attack. mdpi.com Conversely, activating groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) would decrease its electrophilicity. These modifications can influence not only the chemical reactivity but also intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the material's solid-state properties.

Modifications of the Furoylamino Group for Tunable Properties

The N-(2-furoyl)amino moiety is a critical component, offering sites for modification at both the furan (B31954) ring and the amide linkage. The furan ring is an electron-rich heterocycle that can engage in various interactions. Its structure can be altered by introducing substituents at the 3, 4, or 5-positions. For example, adding an electron-withdrawing group like a nitro group at the 5-position of the furan ring has been shown to lower the HOMO and LUMO energy levels of related molecules, which can be advantageous for charge transport properties. mdpi.com

Furthermore, the furan ring itself can be replaced with other five- or six-membered heterocycles to explore the impact on biological activity or material properties. Potential isosteres for the furan ring include thiophene (B33073), pyrrole, thiazole, or even a phenyl ring. Each replacement would alter the geometry, electronic distribution, and hydrogen bonding capacity of the molecule. For instance, replacing furan with thiophene can introduce different intermolecular interactions due to the presence of sulfur. rsc.org

Modification of the amide linkage (-CO-NH-) itself is less common, but N-alkylation (e.g., N-methylation) is a possible strategy. This would remove the hydrogen bond donor capability of the amide nitrogen, which would have a profound impact on the crystal packing and conformational preferences of the molecule.

Alterations of the Benzoate Ester Linkage to Amides or other functionalities

The ester linkage is a key determinant of the molecule's conformational flexibility and metabolic stability. Replacing this ester bond with an amide bond is a common strategy in medicinal chemistry to enhance metabolic stability against in-vivo hydrolysis by esterases. nih.gov This bioisosteric replacement would result in a 4-bromophenyl 4-(2-furoylamino)benzamide derivative. The synthesis would involve coupling 4-(2-furoylamino)benzoic acid with 4-bromoaniline (B143363).

Beyond amides, other ester bioisosteres could be explored. These include, but are not limited to:

Reverse Amides: Changing the connectivity to -NH-CO-.

Sulfonamides: -SO₂-NH-.

Ketones: -CO-CH₂-.

Heterocycles: Certain five-membered rings like 1,2,4-oxadiazole (B8745197) can act as ester surrogates, offering improved metabolic stability. nih.gov

Each of these functionalities would impart unique geometric and electronic characteristics to the resulting analog.

Structure-Property Relationship Studies for Electronic and Conformational Features

Understanding the relationship between the molecular structure and the resulting properties is crucial. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are key to understanding the charge transport capabilities in organic electronic materials. mdpi.com

In the 4-Bromophenyl 4-(2-furoylamino)benzoate scaffold, the HOMO is likely to be localized on the more electron-rich furoylamino-phenyl moiety, while the LUMO may be distributed across the electron-deficient bromophenyl portion. Modifying substituents on either ring will directly modulate the HOMO-LUMO gap. researchgate.net

Table 2: Predicted Qualitative Effects of Moiety Exchange on Electronic Properties

| Modification | Expected Change in HOMO Energy | Expected Change in LUMO Energy | Expected Change in HOMO-LUMO Gap |

|---|---|---|---|

| Replace -Br with -NO₂ on Phenyl Ring | Decrease | Significant Decrease | Decrease |

| Replace -Br with -OCH₃ on Phenyl Ring | Increase | Slight Increase | Slight Decrease/Increase |

| Replace Furan with Thiophene | Slight Increase | No significant change | Slight Decrease |

Conformationally, the molecule has several rotatable single bonds: the C(aryl)-O bond of the ester, the O-C(carbonyl) bond, the C(aryl)-N bond of the amide, and the N-C(carbonyl) bond. The dihedral angle between the two aromatic rings is a critical parameter, influenced by the nature of the linker and the substitution patterns. In related structures like 4-bromophenyl benzoate, the dihedral angle between the phenyl and benzoyl rings was found to be 58.43°. nsf.gov The planarity of the molecule affects its ability to pack efficiently in a crystal lattice, which in turn influences material properties like charge mobility.

Investigation of Conformational Isomers and Rotational Barriers in Derivatives

The presence of multiple rotatable bonds means that derivatives of this compound can exist as a mixture of conformational isomers. The amide bond typically exists in a planar trans conformation, but the rotation around the C(aryl)-N bond and the ester C(aryl)-O bond gives rise to different spatial arrangements.

The energy required to rotate around these bonds, known as the rotational barrier, can be determined experimentally by techniques like dynamic NMR spectroscopy and computationally by methods like Density Functional Theory (DFT). nih.govmdpi.com For example, the barrier to rotation around the phenyl-carbonyl bond in methyl benzoate has been studied, and similar barriers would exist in this scaffold. nih.gov Studies on ortho-substituted aromatic amides have shown that steric hindrance can dramatically increase the rotational barriers around both the N-C(O) and C-C(O) bonds. nsf.gov

Table 3: Representative Calculated Rotational Barriers in Related Molecular Fragments (Illustrative)

| Bond | Molecular System | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C(aryl)-C(O) | Tertiary Aromatic Amides | DFT | up to 19.2 | nsf.gov |

| N-C(O) | Tertiary Aromatic Amides | DFT | up to 6.7 | nsf.gov |

| C(aryl)-C(aryl) | Single ortho-substituted biphenyls | D-NMR | up to 15.4 | nih.gov |

For this compound derivatives, key rotational barriers would include:

Rotation around the ester C(aryl)-O bond: This would influence the relative orientation of the bromophenyl ring.

Rotation around the amide C(aryl)-N bond: This would determine the orientation of the furoylamino group relative to the central phenyl ring.

Rotation around the furan-C(O) bond: This can lead to syn/anti conformers relative to the furan's oxygen atom. rsc.org

Investigating these rotational barriers is essential for understanding the molecule's dynamic behavior in solution and for predicting the most stable conformations in the solid state.

Conclusions and Future Research Directions for 4 Bromophenyl 4 2 Furoylamino Benzoate

Synthesis and Purification Methodologies Refinement

The synthesis of 4-Bromophenyl 4-(2-furoylamino)benzoate likely involves the esterification of 4-bromophenol (B116583) with a derivative of 4-(2-furoylamino)benzoic acid. A probable route is the reaction between 4-bromophenol and 4-(2-furoylamino)benzoyl chloride. Future research should focus on refining this synthesis to enhance efficiency, yield, and environmental compatibility.

Key areas for investigation include:

Catalyst Development : While traditional methods might use bases like pyridine (B92270) or triethylamine (B128534) numberanalytics.com, future work could explore novel, more efficient, and recyclable catalysts. This includes solid-supported catalysts or organocatalysts that simplify product purification.

Green Chemistry Approaches : Research should aim to replace hazardous solvents, such as dichloromethane (B109758) (DCM) rsc.org, with greener alternatives. Exploring solvent-free reaction conditions or the use of aqueous media could significantly reduce the environmental impact of the synthesis. google.com

Process Optimization : A systematic study of reaction parameters—such as temperature, reactant ratios, and reaction time—is necessary to maximize yield and purity. Methodologies like Design of Experiments (DoE) could be employed for this optimization.

Purification Techniques : Beyond standard crystallization, advanced purification methods like preparative chromatography or zone refining should be explored to achieve the high purity required for materials science applications. The development of efficient crystallization protocols is crucial, as polymorphism can significantly affect material properties. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Synthesis Method | Catalyst/Reagent | Potential Advantages | Future Refinement Areas |

| Schotten-Baumann Reaction | 4-(2-furoylamino)benzoyl chloride, 4-bromophenol, Aqueous NaOH | High yield, rapid reaction | Optimization of pH, phase-transfer catalysis |

| Steglich Esterification | 4-(2-furoylamino)benzoic acid, 4-bromophenol, DCC/DMAP | Mild conditions, good for sensitive substrates | Use of alternative coupling agents to avoid DCU byproduct |

| Mitsunobu Reaction | 4-(2-furoylamino)benzoic acid, 4-bromophenol, DEAD/PPh₃ | Mild conditions, stereochemical inversion (if applicable) | Use of safer phosphine (B1218219) reagents and azodicarboxylates |

| Nickel-Catalyzed Coupling | Phenyl 4-(2-furoylamino)benzoate, 4-bromophenol | Potential for broader substrate scope | Catalyst development, understanding reaction mechanisms acs.org |

Advancements in Solid-State Characterization Techniques

A thorough understanding of the solid-state structure of this compound is paramount to understanding its properties. Future research must employ a suite of advanced characterization techniques to elucidate its crystal structure, polymorphism, and intermolecular interactions. Drawing parallels from studies on similar aromatic esters like 4-bromophenyl 4-bromobenzoate (B14158574), which exhibits multiple polymorphs with distinct mechanical properties, is crucial. rsc.orgrsc.org

Future characterization should include:

Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD) : High-resolution diffraction studies at various temperatures will be essential to determine the crystal packing, hydrogen bonding networks, and potential phase transitions. numberanalytics.com The use of synchrotron sources can provide high-quality data for complex structures. nih.gov

Electron Microscopy : Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide insights into the material's morphology and crystal habits. numberanalytics.comwikipedia.org Electron diffraction could be particularly useful for studying microcrystals. nih.gov

Neutron Diffraction : To precisely locate hydrogen atoms, especially those involved in N-H···O hydrogen bonds which are critical in the furoylamino moiety, neutron diffraction studies are indispensable. nih.gov

Solid-State NMR (ssNMR) : This technique can provide information about the local environment of atoms in the solid state and can be used to distinguish between different polymorphic forms.

Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) will be used to identify melting points, decomposition temperatures, and solid-solid phase transitions, which is vital for assessing the material's thermal stability.

| Characterization Technique | Information to be Obtained | Potential Significance |

| High-Resolution XRD numberanalytics.com | Atomic coordinates, bond lengths/angles, packing motifs, polymorphism | Understanding structure-property relationships |

| Neutron Diffraction nih.gov | Precise location of hydrogen atoms, details of hydrogen bonding | Elucidating the role of N-H···O bonds in supramolecular assembly |

| Solid-State NMR | Local atomic environments, number of unique molecules in the asymmetric unit | Distinguishing between polymorphs and characterizing disorder |

| DSC/TGA | Melting point, phase transition temperatures, thermal stability | Determining the material's viable operating temperature range |

Development of Predictive Computational Models

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental efforts. numberanalytics.com Future research should focus on developing robust computational models to understand its behavior at a molecular level.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to optimize the molecular geometry, predict vibrational spectra (IR and Raman), and calculate electronic properties such as the HOMO-LUMO gap, which is crucial for understanding its electronic and optical behavior. longdom.org

Quantitative Structure-Activity Relationship (QSAR) : If a series of related compounds are synthesized and tested for a specific activity, QSAR models can be developed to correlate molecular structure with function, aiding in the design of new molecules with enhanced properties. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of the molecule in different environments and can be used to study conformational changes and interactions in the condensed phase.

Machine Learning (ML) and AI : Emerging AI and ML models can be trained on data from high-throughput computations or experiments to rapidly predict properties like solubility, crystal structure, and electronic characteristics, accelerating the discovery of new applications. mdpi.comglobus.orgnih.gov For instance, electrostatic surface potential maps, calculated for similar molecules, can predict intermolecular interaction sites like σ-holes on bromine. rsc.org

| Computational Method | Predicted Properties | Purpose |

| Density Functional Theory (DFT) longdom.org | Optimized geometry, electronic structure, spectroscopic data | Guide for synthesis and characterization, prediction of reactivity |

| Molecular Mechanics (MM) numberanalytics.com | Conformational analysis, interaction energies | Understanding crystal packing and polymorphism |

| Machine Learning (ML) Models globus.orgnih.gov | Energies, thermodynamic properties, potential biological activity | High-throughput screening and rapid property prediction |

| Quantum Mechanics/Molecular Mechanics (QM/MM) longdom.org | Reaction pathways in complex environments | Modeling behavior in solution or on surfaces |

Exploration of Novel Electronic and Optical Applications

The unique combination of a furan (B31954) ring (an electron-rich heterocycle), an amide linkage (capable of hydrogen bonding), a phenyl benzoate (B1203000) core (a common liquid crystal motif), and a bromo-substituent (which can influence packing and electronic properties) suggests that this compound could possess interesting electronic and optical properties. Future research should systematically explore these possibilities.

Potential application areas to investigate are:

Photoresponsive Materials : The furoyl group and the aromatic system could impart photoresponsive behavior. Investigations into photochromism, photoluminescence, or photoswitching capabilities are warranted. rsc.orgrsc.orgresearchgate.net The interaction of light with the material could lead to applications in optical data storage or smart materials. nih.govrug.nl

Nonlinear Optics (NLO) : Molecules with significant charge-transfer character and extended π-systems can exhibit NLO properties. The donor-acceptor nature of the furoylamino and bromophenyl groups could lead to a significant second-order NLO response.

Organic Electronics : The potential for ordered packing through hydrogen bonding and π-stacking makes this compound a candidate for investigation as a semiconductor in Organic Field-Effect Transistors (OFETs) or as a component in Organic Light-Emitting Diodes (OLEDs).

Liquid Crystals : The rod-like shape of the molecule is suggestive of potential liquid crystalline behavior. researchgate.netmdpi.com Polarizing optical microscopy and DSC studies could reveal the existence of mesophases, which would open up applications in display technologies and sensors.

Broader Implications for Organic Materials Science and Supramolecular Chemistry

The focused study of this compound is poised to contribute valuable insights to the broader fields of organic materials science and supramolecular chemistry.

Understanding Supramolecular Synthons : The interplay between N-H···O hydrogen bonds from the amide group, potential halogen bonding from the bromine atom, and π-π stacking interactions will provide a rich case study for supramolecular chemistry. Elucidating how these interactions direct the crystal packing can lead to more rational design of functional organic solids.

Structure-Property Relationships : Correlating different polymorphic structures with their physical properties (e.g., mechanical, optical, electronic) will contribute to the fundamental understanding required to design new materials with tailored functionalities. The study of polymorphs of 4-bromophenyl 4-bromobenzoate, which showed distinct elastic, brittle, and plastic properties, serves as an excellent precedent. rsc.org

Development of Functional Organic Scaffolds : This molecule can serve as a versatile scaffold. The bromo- and furan- moieties can be further functionalized, for example, via Suzuki-Miyaura cross-coupling reactions, to generate a library of new compounds with diverse properties. nih.govmdpi.com This expands the toolbox for creating complex, functional organic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.